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Compound of Interest

Compound Name: N-Methyl-o-phenylenediamine

Cat. No.: B1293956 Get Quote

An In-depth Technical Guide to N-Methyl-o-phenylenediamine: Chemical Structure,

Properties, and Synthesis

Introduction
N-Methyl-o-phenylenediamine, an aromatic diamine, is a significant intermediate in the

synthesis of various heterocyclic compounds and active pharmaceutical ingredients. This

technical guide provides a comprehensive overview of its chemical structure, physicochemical

properties, and detailed methodologies for its synthesis, tailored for researchers, scientists, and

professionals in drug development.

Chemical Structure and Identification
N-Methyl-o-phenylenediamine consists of a benzene ring with an amino group (-NH₂) and a

methylamino group (-NHCH₃) at adjacent (ortho) positions.

IUPAC Name: N¹-methylbenzene-1,2-diamine[1]

Synonyms: 2-(Methylamino)aniline, 2-Amino-N-methylaniline, N-Methyl-1,2-

benzenediamine[1][2][3]

CAS Number: 4760-34-3[1][2][3]

Molecular Formula: C₇H₁₀N₂[1][2]
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Molecular Weight: 122.17 g/mol [1][2]

Chemical Structure:

Physicochemical Properties
The key physical and chemical properties of N-Methyl-o-phenylenediamine are summarized

in the table below.

Property Value Source

Appearance
Yellow to red to very dark

brown liquid
[2]

Melting Point 22 °C [2]

Boiling Point
252.4 °C at 760 mmHg; 123-

124 °C at 10 mmHg
[2]

Density 1.075 g/mL at 25 °C

Refractive Index n20/D 1.612 [2]

Flash Point 122.4 °C [2]

Storage
Under inert gas (nitrogen or

Argon) at 2–8 °C
[2]

Synthesis of N-Methyl-o-phenylenediamine
Several synthetic routes have been established for the preparation of N-Methyl-o-
phenylenediamine. The primary methods involve the methylation of an aniline derivative

followed by the reduction of a nitro group, or the direct methylation of o-phenylenediamine.

Synthesis Workflow Diagram
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Starting Materials

Intermediates

Final Product

o-Nitroaniline

N-Methyl-o-nitroaniline

Methylation
(Dimethyl Sulfate, KOH)

o-Phenylenediamine

N-Methyl-o-phenylenediamine

Direct Methylation
(Methyl Iodide)

o-Chloronitrobenzene

Amination
(CH₃NH₂, pressure)

Reduction
(Fe/H⁺ or H₂/Pd-C)

Click to download full resolution via product page

Caption: Synthetic routes to N-Methyl-o-phenylenediamine.

Experimental Protocols
Detailed experimental procedures for the key synthetic methods are provided below.

Method 1: Direct Methylation of o-Phenylenediamine
This method involves the direct N-methylation of o-phenylenediamine using methyl iodide.

Experimental Protocol:

To a 1-liter flask, add 89 grams (0.82 mole) of o-phenylenediamine and 1 liter of methanol.[4]

Add 25.7 ml (0.41 mole) of methyl iodide to the mixture.[4]

Reflux the mixture for 2 hours.[4]

Add an additional 25.7 ml (0.41 mole) of methyl iodide.[4]

Continue to reflux the mixture for a total of 12 hours.[4]
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Remove the majority of the methanol under reduced pressure (in vacuo).[4]

Pour the residual brown oil into 2 liters of crushed ice.[4]

Adjust the pH of the mixture to 9.0 by adding potassium hydroxide.[4]

Extract the resulting mixture with ethyl ether.[4]

Dry the ether extract over potassium carbonate.[4]

Remove the ether in vacuo.[4]

Distill the residue at approximately 120° C under 8 mm Hg pressure to obtain N-methyl-o-
phenylenediamine as a yellow oil.[4]

Method 2: Methylation of o-Nitroaniline followed by
Reduction
This two-step synthesis starts with the methylation of o-nitroaniline to form N-methyl-o-

nitroaniline, which is then reduced to the final product.

Step 2a: Synthesis of N-methyl-o-nitroaniline

Experimental Protocol:

In a suitable reaction vessel, mix 40.0 g (0.29 mol) of o-nitroaniline with 200 ml of acetone.[5]

Add 32 g (0.57 mol) of potassium hydroxide (KOH).[5]

Add 46 g (0.37 mol) of dimethyl sulfate dropwise.[5]

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is

consumed.[5]

Add 20.0 ml of ammonia water and remove the acetone by evaporation.[5]

Add 200.0 ml of water to the residue, stir to induce crystallization.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://prepchem.com/n-methyl-o-phenylenediamine/
https://prepchem.com/n-methyl-o-phenylenediamine/
https://prepchem.com/n-methyl-o-phenylenediamine/
https://prepchem.com/n-methyl-o-phenylenediamine/
https://prepchem.com/n-methyl-o-phenylenediamine/
https://prepchem.com/n-methyl-o-phenylenediamine/
https://www.benchchem.com/product/b1293956?utm_src=pdf-body
https://www.benchchem.com/product/b1293956?utm_src=pdf-body
https://prepchem.com/n-methyl-o-phenylenediamine/
https://eureka.patsnap.com/patent-CN102557964A
https://eureka.patsnap.com/patent-CN102557964A
https://eureka.patsnap.com/patent-CN102557964A
https://eureka.patsnap.com/patent-CN102557964A
https://eureka.patsnap.com/patent-CN102557964A
https://eureka.patsnap.com/patent-CN102557964A
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293956?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Separate the product by filtration and dry to obtain N-methyl-o-nitroaniline.[5]

Step 2b: Reduction of N-methyl-o-nitroaniline

Two common methods for the reduction are catalytic hydrogenation and chemical reduction

with iron.

Protocol 2b-i: Catalytic Hydrogenation

In a hydrogenation reactor, mix 20.0 g (0.13 mol) of N-methyl-o-nitroaniline with 100 ml of

methanol.[5]

Add 0.05 g of 10% Palladium on carbon (Pd/C) as the catalyst.[5]

Pressurize the reactor with hydrogen gas to 0.2-0.5 MPa.[5]

Maintain the reaction at 30-35°C for approximately 3 hours.[5]

After the reaction is complete, filter to remove the catalyst.[5]

To obtain the dihydrochloride salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the

filtrate, then cool to crystallize the product.[5]

Protocol 2b-ii: Reduction with Iron Powder

In a 500 ml reaction flask, add 100 ml of ethanol, 5 ml of glacial acetic acid, and 21.8 g (0.39

mol) of reduced iron powder.[5]

Stir and heat the mixture at 50-55°C for 30 minutes to activate the iron.[5]

Add 20.0 g (0.13 mol) of N-methyl-o-nitroaniline.[5]

Heat the mixture to reflux and maintain for about 2 hours.[5]

Filter the hot reaction mixture.[5]

To obtain the dihydrochloride salt, add 17.8 g (0.15 mol) of thionyl chloride dropwise to the

filtrate, then cool to crystallize the product.[5]
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Method 3: From o-Chloronitrobenzene
This route involves the nucleophilic aromatic substitution of o-chloronitrobenzene with

methylamine, followed by reduction.

Step 3a: Synthesis of N-Methyl-o-nitroaniline

React o-chloronitrobenzene with an aqueous solution of monomethylamine in a sealed

vessel.[6][7]

Pressurize the reaction with nitrogen to 0.5 MPa and heat to 120–135°C.[6][7]

After the reaction is complete, cool the mixture and allow it to separate into layers.[6]

The lower oil phase is collected as N-methyl-o-nitroaniline.[6]

Step 3b: Reduction of N-Methyl-o-nitroaniline

In a reaction vessel, dissolve the N-methyl-o-nitroaniline in ethanol and add a supported

nickel catalyst.[6][7]

Slowly add hydrazine hydrate dropwise while heating the mixture to 70-75°C.[6][7]

After the addition is complete, maintain the reaction at 80-90°C for 20 hours for insulation

reaction.[6]

Filter the reaction mixture to remove the catalyst. The filtrate contains N-methyl-o-
phenylenediamine.[6]

Quantitative Synthesis Data
The following table summarizes the reported yields and purities for the different synthetic

routes to N-Methyl-o-phenylenediamine or its dihydrochloride salt.
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Method
Starting
Material

Key
Reagents

Product Yield Purity Source

2a
o-

Nitroaniline

Dimethyl

sulfate,

KOH

N-Methyl-

o-

nitroaniline

95.3% >99% [5]

2b-i

N-Methyl-

o-

nitroaniline

H₂, 10%

Pd/C

N-Methyl-

o-

phenylene

diamine

dihydrochlo

ride

98.4% >99% [5]

2b-ii

N-Methyl-

o-

nitroaniline

Fe, Acetic

Acid

N-Methyl-

o-

phenylene

diamine

dihydrochlo

ride

90.0% >99% [5][8]

3b

N-Methyl-

o-

nitroaniline

H₂/Pd-C

N-Methyl-

o-

phenylene

diamine

78-82% - [7]

Safety Information
N-Methyl-o-phenylenediamine is harmful if swallowed or in contact with skin and causes skin

and eye irritation.[1] It is essential to handle this chemical with appropriate personal protective

equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or

fume hood.[9] The dihydrochloride salt is an acidic salt and should be handled accordingly.[10]

[11]

Conclusion
This technical guide has detailed the chemical structure, properties, and comprehensive

synthesis protocols for N-Methyl-o-phenylenediamine. The presented methods offer various
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routes for its preparation, allowing researchers to select the most suitable approach based on

available starting materials, desired scale, and safety considerations. The provided quantitative

data and experimental details serve as a valuable resource for the successful synthesis of this

important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1293956#n-methyl-o-phenylenediamine-chemical-
structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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